molecular formula C18H16N2OS B2679289 3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 957014-27-6

3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2679289
CAS No.: 957014-27-6
M. Wt: 308.4
InChI Key: VKGVBUPMCCGOTA-UHFFFAOYSA-N
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Description

3-[4-(Ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde (: 957014-27-6) is a high-value pyrazole-based chemical building block with the molecular formula C 18 H 16 N 2 OS and a molecular weight of 308.40 g/mol . This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its significant presence in biologically active molecules and pharmaceuticals . The structure integrates a phenyl ring at the 1-position and a 4-(ethylthio)phenyl moiety at the 3-position, culminating in a reactive 4-carbaldehyde group that serves as a versatile handle for synthetic elaboration, including the formation of hydrazone-based derivatives and other heterocyclic hybrids . The primary research value of this compound lies in its application as a key synthetic intermediate for developing novel therapeutic agents. Pyrazole derivatives are extensively investigated for a wide spectrum of biological activities, including antimicrobial , anticancer , anti-inflammatory , and antioxidant properties. The reactive aldehyde group is particularly amenable to click chemistry and Hantzsch thiazole synthesis, allowing researchers to efficiently create diverse libraries of complex molecules for structure-activity relationship (SAR) studies and high-throughput screening against various biological targets . Recent molecular docking studies suggest that novel hybrids derived from pyrazole-carbaldehydes can exhibit promising binding affinities with enzymes like S. aureus topoisomerase IV and the SARS-CoV-2 main protease, highlighting their potential in antimicrobial and antiviral drug discovery . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols when handling this compound.

Properties

IUPAC Name

3-(4-ethylsulfanylphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-2-22-17-10-8-14(9-11-17)18-15(13-21)12-20(19-18)16-6-4-3-5-7-16/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGVBUPMCCGOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of 4-(ethylthio)benzaldehyde with phenylhydrazine, followed by cyclization and formylation reactions . The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of a broader class of pyrazole derivatives, which have been extensively studied for their biological activities. Notably, compounds with similar structures have demonstrated significant pharmacological properties, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains. Research indicates that modifications to the pyrazole core can enhance antimicrobial potency, making these compounds potential candidates for developing new antibiotics .
  • Anti-inflammatory Properties : Certain pyrazole derivatives act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. This suggests that 3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde may also exhibit similar anti-inflammatory effects .
  • Antitumor Activity : Studies have indicated that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of this compound could potentially enhance its antitumor efficacy through targeted mechanisms .

The biological profile of this compound includes:

Activity Type Description
AntimicrobialEffective against various pathogenic bacteria and fungi
Anti-inflammatoryPotential COX inhibitor with anti-inflammatory effects
AntitumorInduces apoptosis in cancer cell lines
AntiviralMay exhibit activity against certain viral infections

Research into the biological activities of pyrazole derivatives has highlighted their potential in treating infections and inflammatory diseases, as well as their use in oncology .

Synthetic Methodologies

The synthesis of this compound can be achieved through several established methods:

  • Vilsmeier-Haack Reaction : This method involves the formylation of hydrazones derived from appropriate aryl methyl ketones. The reaction conditions can be optimized to yield high purity and yield of the desired compound .
  • Oxidative Methods : Various oxidative reactions can convert precursors into the target compound, enhancing the functional group compatibility and overall efficiency of the synthesis .

Case Studies

Several studies have been conducted to explore the applications of pyrazole derivatives, including:

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly enhanced activity, suggesting a pathway for developing new antibiotics based on this scaffold .
  • Anti-inflammatory Activity Assessment : A comparative study of different pyrazole derivatives as COX inhibitors demonstrated that specific substitutions could lead to increased selectivity and potency against COX enzymes, indicating a promising avenue for anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of 3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The ethylthio and phenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbaldehyde Derivatives

Structural and Electronic Comparisons

The ethylthio substituent in the target compound introduces a mildly electron-donating effect (due to sulfur’s lower electronegativity compared to oxygen or halogens) and enhances lipophilicity. This contrasts with derivatives bearing electron-withdrawing groups (EWGs) or bulky substituents, which alter reactivity and bioactivity. Key comparisons include:

Table 1: Substituent Effects on Electronic Properties and Reactivity
Compound Name Substituent Electronic Effect Key Reactivity
3-[4-(Ethylthio)phenyl]-1-phenyl derivative 4-(Ethylthio)phenyl Mildly electron-donating Moderate aldehyde reactivity; thioether stability
1-Benzoyl-3-phenyl derivative () Benzoyl (-COPh) Strongly electron-withdrawing Enhanced electrophilicity of aldehyde; used in antioxidant derivatives
3-(4-Trifluoromethylphenyl) derivative () 4-CF₃ Strongly electron-withdrawing High aldehyde reactivity; potential antimicrobial activity
3-(3,5-Bis(trifluoromethyl)phenyl) derivative () 3,5-bis(CF₃) Strongly electron-withdrawing Reacts with thiosemicarbazide for antimicrobial thiazoles
3-(4-Fluorophenyl) derivative () 4-F Moderately electron-withdrawing Used in cytotoxic nicotinonitrile hybrids

However, its lipophilicity could improve membrane permeability in biological systems.

Biological Activity

3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 957014-27-6) is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, emphasizing its potential therapeutic applications.

  • Molecular Formula: C18H16N2OS
  • Molecular Weight: 308.41 g/mol
  • Purity: 97.00%

Synthesis

The synthesis of this compound typically involves the condensation of 4-(ethylthio)benzaldehyde with phenylhydrazine, followed by cyclization and formylation reactions. This process can be optimized using continuous flow reactors in industrial settings to enhance yield and purity .

Biological Activities

Research indicates that this pyrazole derivative exhibits a wide range of biological activities:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. It has shown effectiveness against various bacterial strains and fungi, indicating its potential as an antimicrobial agent.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, showing promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential use in treating inflammatory diseases .

Antitumor Activity

Research has highlighted the anticancer properties of pyrazole compounds. Specifically, derivatives similar to this compound have been reported to inhibit the growth of cancer cell lines, including breast and lung cancers. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation: It can modulate receptor activity related to pain and inflammation.
  • Cell Cycle Regulation: By affecting key proteins in the cell cycle, it may induce apoptosis in cancer cells .

Case Studies

Recent studies have explored the efficacy of this compound in various biological assays:

StudyFocusFindings
Farahat et al. (2023)AntimicrobialShowed significant activity against E. coli and A. niger with MIC values ranging from 31.25 to 62.5 µg/mL .
Selvam et al. (2014)Anti-inflammatoryReported inhibition rates of TNF-α and IL-6 comparable to standard drugs at specific concentrations .
Pavan et al. (2022)AnticancerDemonstrated antiproliferative effects on MDA-MB-231 cells with IC50 values indicating strong efficacy .

Q & A

Q. What are the common synthetic routes for preparing 3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via Vilsmeier-Haack formylation , where a pyrazole precursor (e.g., 1-phenyl-3-substituted pyrazole) reacts with DMF/POCl₃ to introduce the carbaldehyde group at the 4-position . For the ethylthio substituent, nucleophilic substitution with ethanethiol on a halogenated intermediate (e.g., 4-chlorophenyl derivative) in the presence of a base like K₂CO₃ is employed . Purification often involves recrystallization from ethanol or column chromatography.

Q. How is the crystal structure of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses diffractometers (e.g., SuperNova) , and refinement is performed with SHELXL . Hydrogen bonding networks and π-π interactions are analyzed using software like ORTEP-3 or OLEX2 . Validation tools like checkCIF address issues such as twinning or disorder .

Q. What spectroscopic techniques characterize this pyrazole derivative?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
  • IR : Stretching vibrations for aldehyde (ν ~1700 cm⁻¹) and C-S (ν ~650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks .

Q. What biological assays are relevant for evaluating its activity?

While direct data on this compound is limited, related pyrazoles are tested for:

  • Antimicrobial activity : Broth microdilution (MIC assays) .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays against cancer cell lines .

Advanced Research Questions

Q. How can computational methods predict its electronic properties?

Density Functional Theory (DFT) with software like Gaussian 09 (B3LYP/6-311++G(d,p)) models HOMO-LUMO gaps, electrostatic potential surfaces, and nonlinear optical properties. Solvent effects are incorporated via PCM . Compare results with SC-XRD bond lengths/angles for validation .

Q. What strategies resolve contradictions in synthetic yields or purity?

  • Reaction optimization : Vary temperature (e.g., 0–5°C for Vilsmeier-Haack vs. reflux ), solvent (DMF vs. DCM), or catalyst (CuSO₄ for crystallization ).
  • Analytical cross-validation : Use HPLC-MS to detect byproducts and TLC to monitor reaction progress .

Q. How is this compound utilized in designing heterocyclic hybrids?

The aldehyde group enables condensation reactions (e.g., with hydrazines for hydrazones or malononitrile for Knoevenagel products ). Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) can fuse triazole or oxadiazole rings .

Q. What crystallographic challenges arise, and how are they addressed?

  • Disordered solvent molecules : Use SQUEEZE in PLATON .
  • Twinning : Refine with TWIN laws in SHELXL .
  • Weak diffraction : Optimize crystal growth via slow evaporation or metal-assisted templating .

Q. How are hydrogen-bonding networks analyzed in its crystal packing?

Software like Mercury maps short contacts (e.g., O–H···O/N or C–H···π interactions). For example, in related structures, water molecules mediate 2D layers via O–H···O bonds . π-Stacking distances (3.4–3.8 Å) indicate aromatic interactions .

Q. What are the best practices for reproducibility in multi-step synthesis?

  • Intermediate characterization : Validate each step with NMR/HRMS .
  • Standardized protocols : Adopt literature procedures for analogous compounds (e.g., Claisen-Schmidt condensation or Vilsmeier-Haack ).
  • Control experiments : Test reaction scalability (mg to g) and solvent purity effects .

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